Cas no 221466-41-7 (2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-)
![2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- structure](https://it.kuujia.com/scimg/cas/221466-41-7x500.png)
221466-41-7 structure
Nome del prodotto:2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Naphthalenone, 4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7, 8-tetramethyl-, (4aR,7R,8S,8aR)-
- 2-Oxokolavelool
- 2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-te...
- 2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-
- (-)-13-epi-Roseostachenone
- Nakamurol B
- [ "Nakamurol B" ]
- (4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- AKOS032961837
- 221466-41-7
- FS-9336
- DTXSID20993142
- 8-(3-Hydroxy-3-methylpent-4-en-1-yl)-4,4a,7,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- 8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
- 7235-04-3
-
- Inchi: InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1
- Chiave InChI: KARUSPOBGJZEMI-SSRYDLFMSA-N
- Sorrisi: C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C
Proprietà calcolate
- Massa esatta: 304.24000
- Massa monoisotopica: 304.240230259g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 506
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 407.7±14.0 °C at 760 mmHg
- Punto di infiammabilità: 174.1±12.7 °C
- PSA: 37.30000
- LogP: 4.68140
- Pressione di vapore: 0.0±2.2 mmHg at 25°C
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70780-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
¥3928.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2791-1 mg |
2-Oxokolavelool |
221466-41-7 | 98% | 1mg |
¥ 2,720 | 2023-07-11 | |
A2B Chem LLC | AF65772-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
$719.00 | 2024-04-20 | ||
TargetMol Chemicals | TN2791-5 mg |
2-Oxokolavelool |
221466-41-7 | 98% | 5mg |
¥ 13,330 | 2023-07-11 | |
A2B Chem LLC | AF65772-1mg |
2-Oxokolavelool |
221466-41-7 | >95% | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN2791-1mg |
2-Oxokolavelool |
221466-41-7 | 1mg |
¥ 2720 | 2024-07-20 | ||
TargetMol Chemicals | TN2791-5mg |
2-Oxokolavelool |
221466-41-7 | 5mg |
¥ 13330 | 2024-07-20 | ||
Key Organics Ltd | FS-9336-5mg |
2-Oxokolavelool |
221466-41-7 | >95% | 5mg |
£671.72 | 2025-03-04 |
2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)- Letteratura correlata
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
2. Book reviews
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
221466-41-7 (2(1H)-Naphthalenone,4a,5,6,7,8,8a-hexahydro-8-[(3R)-3-hydroxy-3-methyl-4-pentenyl]-4,4a,7,8-tetramethyl-, (4aR,7R,8S,8aR)-) Prodotti correlati
- 23526-45-6(Vomifoliol)
- 22841-42-5(2-Cyclohexen-1-one,4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethyl-)
- 364365-37-7(N-({N'-(1E)-(1H-indol-3-yl)methylidenehydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide)
- 1226444-33-2(6-chloro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile)
- 83802-77-1(all-trans-Retinoyl Fluoride)
- 1564059-92-2(3-(4-methylpiperazin-1-yl)prop-2-enoic acid)
- 690246-36-7(2,2-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide)
- 1805067-66-6(4-(Bromomethyl)-5-(difluoromethyl)-2-hydroxypyridine-3-methanol)
- 1340414-32-5(2,5-Dichloro-8-methylquinoline)
- 149524-64-1(tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
